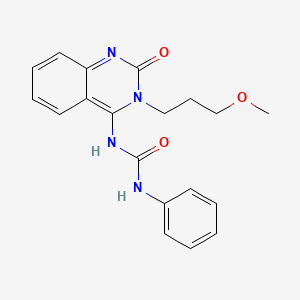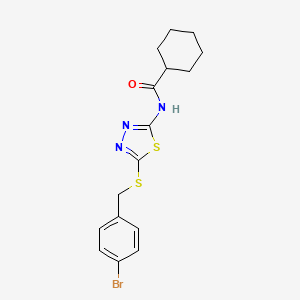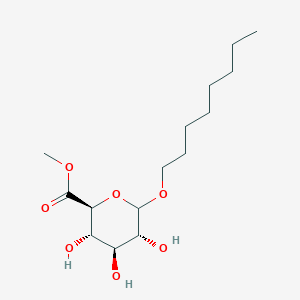![molecular formula C14H9N3O6S3 B3001609 2-((4-(Methylsulfonyl)-2,6-dinitrophenyl)thio)benzo[d]thiazole CAS No. 325703-52-4](/img/structure/B3001609.png)
2-((4-(Methylsulfonyl)-2,6-dinitrophenyl)thio)benzo[d]thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-((4-(Methylsulfonyl)-2,6-dinitrophenyl)thio)benzo[d]thiazole" is a chemical entity that appears to be a derivative of benzo[d]thiazole, a heterocyclic compound that has been widely studied for its potential applications in medicinal chemistry and drug discovery. The structure suggests the presence of a benzo[d]thiazole core with a thioether linkage to a dinitrophenyl group substituted with a methylsulfonyl moiety. This type of compound could be of interest due to the various biological activities associated with its structural components 10.
Synthesis Analysis
The synthesis of benzo[d]thiazole derivatives often involves the formation of the thiazole ring followed by various functionalization reactions. For instance, the synthesis of 5-(4-methyl-benzylidene)-thiazolidine-2,4-diones involves the use of substituted aromatic sulfonyl chlorides and alkyl halides, which could be related to the synthesis of the compound . Additionally, the synthesis of benzo[b]thiophene-2-thiolates and their derivatives via base-promoted transformation of 4-(2-mercaptophenyl)-1,2,3-thiadiazoles could provide insights into the thioether linkage formation . The synthesis of related compounds often requires careful control of reaction conditions and the use of specific reagents to achieve the desired substitution patterns .
Molecular Structure Analysis
The molecular structure of benzo[d]thiazole derivatives can be elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and DFT calculations. For example, the study of 2-(benzo[d]thiazol-2-ylthio)-1-((1s, 3s)-3-mesityl-3-methylcyclobutyl) ethan-1-one provides detailed information on the molecular geometry, vibrational modes, and chemical shifts, which can be compared with theoretical predictions to confirm the structure . The molecular forces observed in the crystal structure of related compounds, such as 2(4-amino-benzosulfonimido)-5-methyl-3H-1,3,4-thiadiazole, can also provide insights into the structural characteristics of the compound .
Chemical Reactions Analysis
The reactivity of benzo[d]thiazole derivatives can be explored through various chemical reactions. For instance, the synthesis and oxidation of chiral 2-thiazolines demonstrate the potential for ring-opening reactions and the formation of sulfones and sulfonic acids . The reactivity towards nucleophilic substitution and oxidation is also evident in the synthesis of novel sulfides and sulfones of methylene-bridged benzisoxazolylimidazo[2,1-b][1,3,4]thiadiazoles . These studies can shed light on the possible reactions that "this compound" might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzo[d]thiazole derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. For example, the thermal behavior of benzo[d]thiazole derivatives can be studied using TG/DTA analysis, as demonstrated in the study of 2-(benzo[d]thiazol-2-ylthio)-1-((1s, 3s)-3-mesityl-3-methylcyclobutyl) ethan-1-one . The antimicrobial activity of some new 2-amino-4-(4'-phenylsulfanyl-phenyl)-thiazole derivatives also highlights the biological relevance of these compounds10.
Wissenschaftliche Forschungsanwendungen
Synthesis and Drug Discovery
- Benzo[d]thiazole, a component of the compound, is extensively used in synthetic and medicinal chemistry. It serves as a building block for developing compounds with diverse bioactivities (Durcik et al., 2020).
Photophysical Properties
- The photophysical properties of 5-amino-2-(4-methylsulfanylphenyl)thiazoles, related to the compound , have been investigated. These studies are crucial for understanding their potential applications in material sciences, sensing hazardous compounds and metals, and in biomolecular sciences (Murai et al., 2018).
Antimicrobial Agents
- Some derivatives of this compound, specifically 2-amino-4-(4′-phenylsulfanyl-phenyl)-thiazole derivatives, have been synthesized and tested for their antimicrobial activities (Abdel‐Hafez, 2003).
Anticancer and Antimicrobial Properties
- Methylsulfonyl benzothiazole derivatives, closely related to the compound, have shown promising antimicrobial and anticancer activities. This includes inhibiting the growth of certain cancer cell lines (Lad et al., 2017).
Mosquito Repellent
- Benzo[d]thiazole analogues have been explored for their potential as mosquito repellents, particularly against Anopheles arabiensis, a malaria vector (Venugopala et al., 2013).
Corrosion Inhibition
- Derivatives of benzo[d]thiazole, including 1-(benzo[d]thiazol-2-yl)-3-chloro-4-(3,5-dichlorophenyl)-4-methylazetidin-2-one, have been studied for their effectiveness in preventing corrosion in certain metal alloys, particularly in hydrochloric acid solutions (Yadav et al., 2015).
Wirkmechanismus
Target of Action
Similar compounds with a thiazole ring have been reported to inhibit the cox-2 enzyme , which plays a role in converting arachidonic acid to inflammatory mediators .
Mode of Action
Thiazole derivatives are known for their aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This property allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom , which could be involved in its interaction with its targets.
Biochemical Pathways
Thiazole derivatives have been associated with various biological activities, such as anti-inflammatory, antimicrobial, antifungal, antiviral, and antitumor or cytotoxic drug molecules . These activities suggest that thiazole derivatives may affect multiple biochemical pathways.
Result of Action
Similar compounds have shown significant activity against various fungi, including botrytis cinerea, fusarium oxysporum, and aspergillus spp .
Action Environment
It’s worth noting that the synthesis of similar compounds has been achieved through environmentally friendly approaches .
Eigenschaften
IUPAC Name |
2-(4-methylsulfonyl-2,6-dinitrophenyl)sulfanyl-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O6S3/c1-26(22,23)8-6-10(16(18)19)13(11(7-8)17(20)21)25-14-15-9-4-2-3-5-12(9)24-14/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LANOCIVHYZLHRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])SC2=NC3=CC=CC=C3S2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O6S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-3-bromo-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3001528.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-isopentyloxalamide](/img/structure/B3001530.png)
![2-((6-(4-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B3001531.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide](/img/structure/B3001536.png)
![2,4-dichloro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B3001538.png)



![N-[[4-(2,5-dimethylphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B3001545.png)
![3-[3-(4-benzylpiperazine-1-carbonyl)phenyl]-7-chloro-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B3001547.png)

